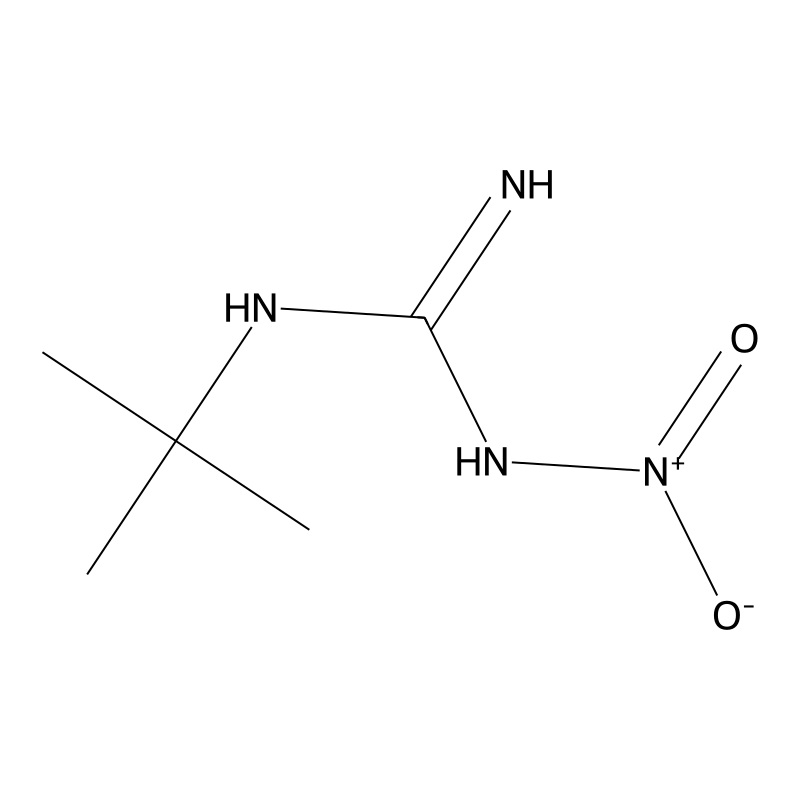

N'-tert-butyl-N-nitroguanidine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Mutagenicity Testing

NBTG has been used as a mutagenic agent in various studies. Mutagens are substances that can induce changes in an organism's genetic material, potentially leading to mutations. NBTG's ability to cause mutations has been demonstrated in bacterial and mammalian cell lines.

Source

Studies on Carcinogenesis

Some research has investigated the potential carcinogenic (cancer-causing) properties of NBTG. However, the results remain inconclusive, with studies showing mixed evidence for its carcinogenicity in different animal models.

Potential Applications in Medicine

Limited research has explored the potential therapeutic applications of NBTG. Some studies have investigated its antitumor properties, but further research is needed to determine its efficacy and safety in this context.

Source

N'-tert-butyl-N-nitroguanidine is a nitroguanidine derivative characterized by the presence of a tert-butyl group at the N' position and a nitro group at the nitrogen atom adjacent to the guanidine moiety. This compound is part of a larger class of nitroguanidines, which are known for their energetic properties and potential applications in various fields, including explosives and pharmaceuticals. The molecular formula for N'-tert-butyl-N-nitroguanidine is C₇H₁₄N₄O₂, and its structure features a guanidine core with specific substitutions that influence its reactivity and biological activity.

- Aminolysis: The compound can react with amines, leading to the formation of N-substituted derivatives while liberating ammonia .

- Reduction: Under reducing conditions, N'-tert-butyl-N-nitroguanidine can be converted into its corresponding amine derivatives .

- Nitration: It can undergo nitration to yield dinitro derivatives, which may exhibit enhanced energetic properties .

N'-tert-butyl-N-nitroguanidine has shown notable biological activity, particularly in relation to its potential as a mutagen. Studies indicate that nitroguanidine derivatives can induce mutations in various biological systems, possibly through the formation of reactive intermediates that interact with DNA . The compound's structural characteristics may contribute to its ability to form nitrosamines, which are known carcinogens .

Several synthesis methods have been developed for N'-tert-butyl-N-nitroguanidine:

- Direct Nitration: Starting from tert-butylguanidine, nitration can be performed using nitrating agents such as nitric acid or tert-butyl nitrite under controlled conditions to yield N'-tert-butyl-N-nitroguanidine .

- Aminolysis Reactions: The reaction of nitroguanidine with tert-butylamine can also yield this compound through aminolysis, where the amine displaces another functional group .

- Carbodiimide Chemistry: A more recent method involves using N-alkyl-N'-trimethylsilylcarbodiimides as intermediates that react with nitrating agents to produce N'-tert-butyl-N-nitroguanidine .

N'-tert-butyl-N-nitroguanidine finds applications in various domains:

- Explosives: Due to its energetic properties, it is studied for use in propellants and explosives.

- Pharmaceuticals: Its mutagenic properties are explored in cancer research, particularly in studying mechanisms of DNA damage and repair.

- Chemical Synthesis: It serves as an intermediate in the synthesis of other nitrogen-containing compounds.

Interaction studies involving N'-tert-butyl-N-nitroguanidine focus on its reactivity with biological macromolecules. The compound has been shown to interact with proteins and nucleic acids, leading to covalent modifications that may result in mutagenesis. These interactions highlight the potential risks associated with exposure to nitroguanidines and their derivatives in pharmaceutical formulations and environmental contexts .

N'-tert-butyl-N-nitroguanidine shares structural similarities with several other compounds within the nitroguanidine family. Here are some comparable compounds:

| Compound Name | Key Features | Unique Aspects |

|---|---|---|

| N'-methyl-N-nitroguanidine | Methyl group substitution at N' position | More potent mutagen than tert-butyl derivative |

| N,N'-dinitroguanidine | Two nitro groups attached to guanidine | Higher explosive potential |

| N-methyl-N'-nitroso-N-nitrosoguanidine | Contains both nitroso and nitro groups | Known for strong carcinogenic effects |

| N-ethyl-N'-nitroguanidine | Ethyl group substitution | Different reactivity profile compared to tert-butyl |

N'-tert-butyl-N-nitroguanidine is unique due to its specific combination of a tert-butyl group and a single nitro group, which influences both its chemical reactivity and biological activity differently from other derivatives.

This compound exemplifies the diversity within the nitroguanidine class, highlighting how small structural changes can lead to significant variations in properties and applications.

Synthetic Routes and Reaction Mechanisms

The primary synthetic route to N'-tert-butyl-N-nitroguanidine involves the nitration of a pre-functionalized guanidine precursor. A common approach begins with the alkylation of guanidine to introduce the tert-butyl group, followed by selective nitration at the remaining amine site. For example, guanidine can react with tert-butyl bromide in the presence of a base to form N'-tert-butylguanidine, which is subsequently treated with a nitrating agent such as nitric acid or a mixed acid system (HNO₃/H₂SO₄) [2] [5].

The nitration step proceeds via electrophilic aromatic substitution, where the nitro group replaces a hydrogen atom on the guanidine backbone. The tert-butyl group acts as a steric and electronic modulator, directing nitration to the desired position. Kinetic studies suggest that the reaction rate is highly dependent on the acidity of the medium, with optimal performance observed in concentrated sulfuric acid (≥90%) at temperatures below 10°C [6] [2].

Nitration and Substitution Reactions

Nitration of N'-tert-butylguanidine requires precise control to avoid over-nitration or decomposition. A typical procedure involves dissolving the precursor in cold sulfuric acid (≤5°C) and gradually adding fuming nitric acid while maintaining vigorous agitation [6]. The tert-butyl group’s bulkiness necessitates extended reaction times (30–60 minutes) compared to unsubstituted guanidine derivatives [2].

Substitution reactions at the nitro group are limited due to its electron-withdrawing nature. However, the tert-butyl moiety can undergo further functionalization under strong alkaline conditions. For instance, hydrolysis with aqueous sodium hydroxide yields N-tert-butylurea and nitramide as byproducts, though this pathway is rarely exploited synthetically [1].

Optimization of Reaction Conditions

Key parameters for optimizing the synthesis include:

| Parameter | Optimal Range | Effect on Yield |

|---|---|---|

| Nitrating acid ratio | HNO₃:H₂SO₄ = 1:2.35 | Maximizes electrophile concentration [6] |

| Temperature | −5°C to 10°C | Minimizes side reactions [6] |

| Stirring rate | 600–800 rpm | Enhances mass transfer [6] |

| Reaction time | 30–180 minutes | Balances conversion and decomposition [2] |

The use of staggered cooling during nitration (e.g., pre-chilling reactants to −7°C) improves crystal purity by reducing Ostwald ripening [6]. Post-reaction quenching in dilute nitric acid (20–40%) at −3°C to −7°C facilitates crystallization while minimizing acid degradation [6].

Industrial-Scale Production Challenges

Scaling up N'-tert-butyl-N-nitroguanidine synthesis presents three major challenges:

- Temperature Control: Maintaining subzero temperatures in large reactors requires specialized refrigeration systems, increasing operational costs [6].

- Acid Waste Management: The process generates significant quantities of spent sulfuric and nitric acids, necessitating robust neutralization and recycling protocols [5].

- Crystallization Consistency: Achieving uniform crystal size distribution in continuous flow systems remains problematic due to the compound’s tendency to form fines during rapid precipitation [6].

A patent-pending continuous process addresses these issues by employing a circulating sulfuric acid loop at 35°F (1.7°C), which stabilizes the reaction mixture during feed introduction and product withdrawal [2].

Alternative Synthetic Pathways

Recent advances explore tert-butyl nitrite (t-BuONO) as a dual-function reagent capable of introducing both the nitro and tert-butyl groups. In a two-step sequence, guanidine reacts with t-BuONO in acetonitrile at −20°C to form an intermediate nitrosoguanidine, which is subsequently oxidized with meta-chloroperbenzoic acid (mCPBA) to yield the nitro derivative [3]. This method circumvents the need for concentrated mineral acids but currently offers lower yields (∼65%) compared to traditional approaches [3].

Another innovative route involves solid-phase synthesis using phosphoramidite chemistry. Functionalized silica supports modified with tert-butyl guanidinium groups undergo automated oligonucleotide assembly, though this technique remains confined to research-scale nucleic acid analog production [3].

While specific X-ray crystallographic data for N'-tert-butyl-N-nitroguanidine has not been reported in the literature, structural insights can be inferred from related nitroguanidine compounds. The parent nitroguanidine molecule crystallizes in an orthorhombic crystal system with space group Fdd2 [1]. The unit cell parameters are a = 17.6181(14) Å, b = 24.848(2) Å, and c = 3.5901(4) Å, with a volume of 1571.7(3) ų and Z = 16 [1]. The calculated density is 1.759 g/cm³ [1].

Crystallographic studies of nitroguanidine reveal that the molecule adopts a planar configuration in the solid state, with all heavy atoms lying essentially in a single plane [1]. The molecular geometry shows the nitro group positioned to minimize steric interactions while maintaining conjugation throughout the guanidino framework [1]. For N'-tert-butyl-N-nitroguanidine, the bulky tert-butyl substituent would likely introduce conformational constraints that could affect the overall molecular packing in the crystal lattice.

The molecular geometry of related nitroguanidine compounds shows characteristic bond lengths: N-N bonds of approximately 1.33 Å, C-N bonds ranging from 1.31-1.37 Å, and N-O bonds in the nitro group of 1.24-1.26 Å [1]. The bond angles typically range from 110-130° around the central carbon atom, reflecting the sp² hybridization and planar geometry of the guanidino core [1].

NMR Spectroscopy (¹H, ¹³C, ¹⁵N)

Comprehensive NMR spectroscopic data for N'-tert-butyl-N-nitroguanidine is limited in the available literature. However, characteristic NMR patterns can be predicted based on the structural features and comparison with related compounds.

¹H NMR Spectroscopy

The tert-butyl group would be expected to appear as a characteristic singlet in the ¹H NMR spectrum, typically observed around 1.0-1.5 ppm [2]. This signal would integrate for nine protons, representing the three equivalent methyl groups of the tert-butyl substituent. The NH protons of the guanidino group would likely appear as broad signals in the range of 4-8 ppm, with their exact chemical shifts dependent on hydrogen bonding interactions and exchange rates [2].

Studies of related nitroguanidine compounds in DMSO-d₆ solution have shown that NH proton signals can appear quite broad due to rapid proton exchange processes [1]. For nitroguanidine itself, the NH protons appear around 7.5 ppm in DMSO-d₆ [1].

¹³C NMR Spectroscopy

The ¹³C NMR spectrum would be expected to show distinct signals for the tert-butyl carbons and the central guanidino carbon. The tertiary carbon of the tert-butyl group typically appears around 80-85 ppm, while the three equivalent methyl carbons appear around 28-30 ppm [2]. The central guanidino carbon would be expected to appear further downfield, around 150-160 ppm, due to the electron-withdrawing effects of the nitrogen substituents [3].

¹⁵N NMR Spectroscopy

¹⁵N NMR spectroscopy would provide valuable information about the electronic environment of the nitrogen atoms in N'-tert-butyl-N-nitroguanidine. The nitro nitrogen would be expected to appear significantly downfield (around +10 to -50 ppm relative to nitromethane) due to the electron-withdrawing nature of the oxygen atoms [4] [5]. The guanidino nitrogens would appear at different chemical shifts depending on their specific environments and hydrogen bonding interactions [4] [5].

Infrared (IR) and Raman Spectroscopy

Infrared Spectroscopy

Infrared spectroscopy of nitroguanidine derivatives reveals characteristic vibrational bands that provide structural information. Studies of guanidine derivatives show a strong absorption band in the region of 5.95-6.02 microns (1667-1639 cm⁻¹), which is attributed to the C=NH stretching vibration of the guanidino group [6]. This band is characteristic of the double bond character in the guanidino system and confirms the planar, conjugated structure.

For nitroguanidine compounds, an additional absorption band appears at 6.15 microns (1626 cm⁻¹), which is assigned to the nitro group vibrations [6]. This band provides clear identification of the nitro functionality and its electronic environment within the molecule.

The tert-butyl substituent would contribute characteristic C-H stretching vibrations around 2800-3000 cm⁻¹, with symmetric and antisymmetric methyl stretches appearing as distinct bands [7]. The C-C stretching vibrations of the tert-butyl group would appear in the 800-1200 cm⁻¹ region [7].

Raman Spectroscopy

While specific Raman spectroscopic data for N'-tert-butyl-N-nitroguanidine is not available in the literature, Raman spectroscopy would complement the IR data by providing information about symmetric vibrational modes. The technique would be particularly useful for characterizing the C-N stretching vibrations and the symmetric breathing modes of the tert-butyl group [8].

Raman spectroscopy has been successfully applied to study similar nitrogen-containing compounds, providing information about molecular conformation and intermolecular interactions [8]. The nitro group symmetric stretch would be Raman active and would provide additional confirmation of the nitro functionality.

UV-Vis Spectroscopy and Electronic Transitions

Electronic Absorption Characteristics

The UV-Vis spectroscopic properties of N'-tert-butyl-N-nitroguanidine can be inferred from studies of related nitroguanidine compounds. Nitroguanidine in aqueous solution exhibits two absorption maxima in the ultraviolet region, with the principal absorption maximum at 269 nm having a molar extinction coefficient of 14,900 [6].

The electronic transitions in nitroguanidine derivatives are primarily associated with π→π* transitions within the conjugated guanidino system and n→π* transitions involving the nitrogen lone pairs [6]. The nitro group contributes additional chromophoric character, potentially shifting absorption maxima and increasing extinction coefficients.

Studies have shown that nitroguanidine and its derivatives can exist as resonance hybrids of several electronic structures, which influences their UV-Vis absorption characteristics [6]. The addition of alkyl substituents like the tert-butyl group typically causes only minor shifts in the absorption maxima but may affect the fine structure of the absorption bands.

Solvatochromic Effects

The UV-Vis absorption properties of nitroguanidine compounds are sensitive to solvent polarity and pH changes [6]. In alkaline solutions, nitroguanidine derivatives undergo immediate changes that result in entirely different absorption patterns in the ultraviolet region, indicating structural changes or ionization [6].

For practical applications, the absorption maximum around 269 nm makes nitroguanidine derivatives suitable for UV detection and quantitative analysis using spectrophotometric methods [6].

Computational Modeling (DFT, Molecular Orbital Analysis)

Density Functional Theory Calculations

While specific DFT calculations for N'-tert-butyl-N-nitroguanidine are not reported in the literature, computational studies on related nitroguanidine compounds provide valuable insights into the expected electronic structure and molecular properties.

Computational studies of nitroguanidine using ab initio methods at the MP2(full)/6-31G* level have shown that the most stable configuration is the diamine tautomer with a highly planar structure [1]. The molecule maintains planarity due to extensive conjugation throughout the guanidino framework [1]. DFT calculations using B3LYP functional with various basis sets are commonly employed for similar compounds and provide good agreement with experimental structural parameters [9].

Molecular Orbital Analysis

Molecular orbital calculations reveal important electronic properties of nitroguanidine derivatives. The HOMO-LUMO energy gap provides information about molecular stability and reactivity [10]. For related compounds, HOMO energies typically range from -6 to -8 eV, while LUMO energies fall between -1 to -3 eV [10].

The electron density distribution shows that the nitrogen atoms in the guanidino group carry significant negative charge, making them potential coordination sites for metal complexation [1]. The nitro nitrogen becomes more positive due to the electron-withdrawing oxygen atoms, which affects its coordination behavior [1].

Conformational Analysis

Computational conformational analysis of nitroguanidine derivatives typically examines different tautomeric forms and rotational isomers. For the parent nitroguanidine, sixteen different geometries were optimized, with the diamine structure being the most stable by at least 2.7 kcal/mol [1]. The introduction of the bulky tert-butyl group in N'-tert-butyl-N-nitroguanidine would likely restrict rotation around the N-C bond and stabilize specific conformations.

The computational studies consistently show that nitroguanidine derivatives maintain planarity in their most stable conformations, which is crucial for understanding their chemical reactivity and potential applications [1]. The planar structure enables effective conjugation and contributes to the characteristic spectroscopic properties observed experimentally.